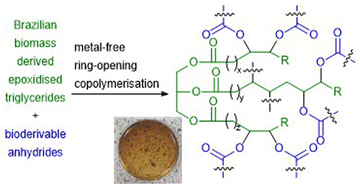Highly crosslinked polyesters prepared by ring-opening copolymerization of epoxidized baru nut and macaw palm oils with cyclic anhydrides†
RSC Sustainability Pub Date: 2023-05-15 DOI: 10.1039/D3SU00088E
Abstract
Epoxidised Brazilian vegetable oils obtained from the baru nut (Dipteryx alata Vogel) and the macaw palm (Acrocomia aculeata) react with bioderivable anhydrides (succinic, glutaric, itaconic or citraconic) to give highly crosslinked polyesters. The polymerisation is initiated by a metal-free catalyst system comprising dicyclohexyl urea and bis(triphenylphosphine)iminium chloride. The resulting polymers can be obtained as powders or rubbery disks and are chemically and physically characterised. On treatment with aqueous sodium hydroxide, the polymers degrade to water soluble glycerol and sodium carboxylates.


Recommended Literature
- [1] A resource efficient design strategy to optimise the temperature coefficient of capacitance of BaTiO3-based ceramics using finite element modelling
- [2] Structure–charge transfer property relationship in self-assembled discotic liquid-crystalline donor–acceptor dyad and triad thin films
- [3] Proceedings of the Society of Public Analysts and other Analytical Chemists
- [4] A layered Ge2Sb2Te5 phase change material†
- [5] An efficient transformation of primary halides into nitriles through palladium-catalyzed hydrogen transfer reaction†
- [6] A stereoselective and novel approach to the synthesis of 1,3-diols: simple control of diastereoselectivity
- [7] A facile synthesis of copper nanoparticles supported on an ordered mesoporous polymer as an efficient and stable catalyst for solvent-free sonogashira coupling Reactions†
- [8] Super acid catalysis in supercritical fluid reaction media for the formation of linear alkyl benzenes
- [9] Characterizing the structure–activity relationships of natural products, tanshinones, reveals their mode of action in inhibiting spleen tyrosine kinase†
- [10] The Institute of Chemistry of Great Britain and Ireland. Proceedings 1904. Part II
Journal Name:RSC Sustainability
Research Products
-
CAS no.: 4020-99-9
-
1-(chloromethyl)-3-fluorobenzene
CAS no.: 456-42-8
-
CAS no.: 2743-40-0
-
CAS no.: 2488-01-9
-
CAS no.: 84-74-2
-
1-beta-D-Arabinofuranosyluracil
CAS no.: 3083-77-0
-
CAS no.: 3710-42-7









